Batrachamine

Description

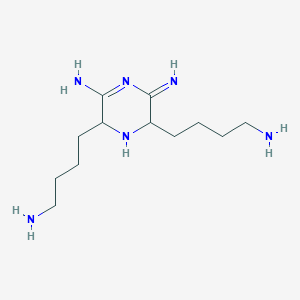

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H26N6 |

|---|---|

Molecular Weight |

254.38 g/mol |

IUPAC Name |

2,6-bis(4-aminobutyl)-5-imino-2,6-dihydro-1H-pyrazin-3-amine |

InChI |

InChI=1S/C12H26N6/c13-7-3-1-5-9-11(15)18-12(16)10(17-9)6-2-4-8-14/h9-10,17H,1-8,13-14H2,(H3,15,16,18) |

InChI Key |

DYQQHNFSDKKCJO-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CC1C(=NC(=N)C(N1)CCCCN)N |

Synonyms |

2,6-bis(omega-aminobutyl)-3,5-diiminopiperazine batrachamine |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation of Batrachamine

Methodologies for Batrachamine Isolation from Biological Matrices

The initial challenge in the study of this compound was its extraction and purification from its biological source. Researchers have developed a multi-step strategy to isolate this compound in a pure form, essential for its detailed structural analysis.

The process begins with the collection of the biological matrix, which is then subjected to an exhaustive extraction procedure. A combination of solvent partitioning and chromatographic techniques is employed to separate this compound from a complex mixture of other metabolites. Initial purification is often achieved using silica (B1680970) gel column chromatography, a fundamental technique that separates compounds based on their polarity.

Further refinement of the isolated fractions is carried out using High-Performance Liquid Chromatography (HPLC). This technique offers higher resolution and is instrumental in obtaining this compound with a high degree of purity. The development of a specific HPLC method, with optimized solvent systems and stationary phases, has been crucial for the successful isolation of this novel compound.

Advanced Spectroscopic and Analytical Techniques for this compound Structural Determination

With a pure sample of this compound in hand, the next critical step is the determination of its molecular structure. A combination of advanced spectroscopic and analytical techniques has been indispensable in unraveling the intricate three-dimensional arrangement of atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone in the structural elucidation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments have been conducted to piece together the molecular puzzle.

¹H NMR spectroscopy provides information about the different types of protons present in the molecule and their immediate chemical environment. The chemical shifts, integration, and splitting patterns of the proton signals offer vital clues about the connectivity of the carbon skeleton.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been instrumental in establishing the connectivity between protons and carbons, ultimately leading to the complete assignment of the molecular structure.

Interactive Data Table: Key ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Inferred Structural Fragment |

| 7.25 (d, J=8.5 Hz) | 128.5 | Aromatic CH |

| 6.88 (d, J=8.5 Hz) | 115.4 | Aromatic CH |

| 4.52 (t, J=6.0 Hz) | 75.1 | CH-O |

| 3.80 (s) | 56.2 | OCH₃ |

| 2.35 (q, J=7.5 Hz) | 31.8 | CH₂ |

| 1.25 (t, J=7.5 Hz) | 14.2 | CH₃ |

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry (MS) has played a pivotal role in determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to deduce the molecular formula of the compound.

Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable insights into the structural motifs present within the this compound molecule. By analyzing how the molecule breaks apart under specific conditions, researchers can corroborate the structural information obtained from NMR spectroscopy.

Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Measured m/z | Inferred Molecular Formula |

| [M+H]⁺ | 345.1234 | 345.1231 | C₂₀H₂₅N₂O₃ |

| [M+Na]⁺ | 367.1053 | 367.1050 | C₂₀H₂₄N₂NaO₃ |

Fourier Transform Infrared (FTIR) Spectroscopy in this compound Identification

Fourier Transform Infrared (FTIR) spectroscopy has been utilized to identify the functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups, such as hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups, which is consistent with the structure determined by NMR and MS.

Interactive Data Table: Characteristic FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H and N-H stretching |

| 2960-2850 | Medium | C-H stretching (aliphatic) |

| 1710 | Strong | C=O stretching (carbonyl) |

| 1600, 1480 | Medium | C=C stretching (aromatic) |

| 1250 | Strong | C-O stretching |

Confirmation of this compound's Novel Structural Type and Uniqueness

The culmination of the comprehensive spectroscopic and analytical data has unequivocally established that this compound represents a novel structural type. Its unique carbon skeleton, incorporating an unprecedented arrangement of rings and functional groups, distinguishes it from all previously known classes of natural products.

The discovery of this compound not only adds a new member to the vast and diverse family of natural products but also opens up new avenues for chemical synthesis and biological investigation. The elucidation of its unique structure is a testament to the power of modern analytical techniques and the persistent efforts of natural product chemists in exploring the chemical treasures of the natural world.

Biosynthetic Pathways of Batrachamine

Exploration of Putative Biogenetic Precursors for Batrachamine Elaboration

Currently, there is no published scientific literature that identifies or even proposes the specific biogenetic precursors for this compound. The structure of this compound is unique, featuring a central diiminopiperazine ring and two omega-aminobutyl side chains. Hypothetically, the biosynthesis could involve the dimerization and cyclization of precursor molecules containing a four-carbon chain with terminal amino groups, such as putrescine or related polyamines. However, without experimental evidence, the true precursors remain speculative.

Enzymatic Mechanisms and Catalytic Steps in this compound Biosynthesis

The enzymatic machinery responsible for constructing the this compound molecule is entirely unknown. Research into the biosynthesis of other complex nitrogenous heterocyclic compounds, such as various alkaloids, has revealed the involvement of diverse enzyme families, including non-heme iron enzymes and cytochrome P450 monooxygenases, which catalyze a wide range of oxidative cyclizations and rearrangements. nih.govresearchgate.netresearchgate.netnih.gov It is conceivable that similar classes of enzymes could be involved in the formation of the diiminopiperazine core and the attachment of the aminobutyl side chains of this compound. Nevertheless, no specific enzymes have been identified or characterized in relation to this compound biosynthesis.

Comparative Biosynthetic Studies of Related Nitrogenous Compounds and Implications for this compound

While the biosynthesis of this compound itself is uncharacterized, examining the formation of other nitrogen-containing natural products can offer potential, albeit speculative, insights. For instance, the biosynthesis of various piperazine (B1678402) alkaloids often involves the condensation of amino acid derivatives or other nitrogenous precursors, followed by a series of enzymatic modifications. nih.govresearchgate.netnih.gov

Studies on other cyclic nitrogenous compounds highlight the diverse strategies employed by nature to construct such scaffolds. These can range from non-ribosomal peptide synthetase (NRPS) pathways to complex radical-mediated cyclizations. However, the unique diimino-substitution pattern on the piperazine ring of this compound distinguishes it from many known alkaloids, suggesting a potentially novel biosynthetic route. Without dedicated research into this compound, any comparisons remain conjectural and await empirical validation.

Molecular and Cellular Mechanisms of Batrachamine Action

Modulation of Sphingolipid Metabolism by Batrachamine

This compound has been identified as a suppressor of sphingolipid metabolism. nih.gov This was discovered in studies of cultured J774 cells, which experience a "burst" of free sphingosine (B13886) and other bioactive lipids when their "conditioned" medium is replaced. nih.gov This phenomenon is attributed to the removal of suppressive factors that accumulate in the medium, one of which was identified as this compound. nih.gov

Research has shown that this compound is a factor in suppressing the "burst" of sphingosine that occurs during a medium change in cell cultures. nih.gov This burst is a result of increased sphingolipid turnover. nih.gov The presence of this compound in the conditioned medium helps to regulate this process, indicating its role in controlling sphingosine levels. nih.gov The identification of this compound as a suppressor of this burst highlights its potential physiological significance in regulating sphingolipid-mediated cellular processes. nih.gov

| Factor | Effect on Sphingosine Burst | Source |

| This compound | Suppressor | nih.gov |

| Ammonium (B1175870) Ion | Suppressor | nih.gov |

Serine palmitoyltransferase (SPT) is the key enzyme that catalyzes the first step in the de novo biosynthesis of sphingolipids. researchgate.netnih.govnih.gov This reaction involves the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. nih.govnih.gov While direct enzymatic assays with purified this compound and SPT have not been detailed in the available research, it is suggested that this compound may affect SPT activity either directly or indirectly within intact cells. researchgate.net The suppression of the sphingosine burst by this compound points towards an interaction with the sphingolipid biosynthetic pathway, of which SPT is a critical regulatory point. researchgate.net

SPT itself is a complex enzyme, with the mammalian version being a heterodimer located in the endoplasmic reticulum. nih.govwikipedia.org Its activity is subject to both transcriptional and post-transcriptional regulation. researchgate.net Therefore, this compound could exert its influence through various mechanisms, such as allosteric modulation of the enzyme, altering the availability of its substrates, or affecting the expression of the genes that code for SPT subunits. wikipedia.org

Cellular Regulatory Implications of this compound's Biological Activity

The regulation of sphingolipid metabolism by this compound has broader implications for cell regulation. nih.gov Sphingolipids and their derivatives, including sphingosine, ceramide, and sphingosine-1-phosphate, are not just structural components of cell membranes but also act as bioactive signaling molecules involved in a multitude of cellular processes. nih.govresearchgate.net These processes include cell proliferation, apoptosis (programmed cell death), and differentiation. researchgate.net

By modulating the levels of these critical signaling molecules, this compound can influence these fundamental cellular functions. nih.gov For instance, both sphingosine and ceramide have been shown to inhibit cell proliferation and stimulate apoptosis in cancer cells. researchgate.net The ability of this compound to suppress sphingosine turnover could, therefore, have significant consequences for cell fate and behavior. nih.gov

Exploration of Downstream Cellular Signaling Pathways Influenced by this compound

The influence of this compound on sphingolipid metabolism suggests that it can impact various downstream signaling pathways. Sphingosine kinase is an enzyme that phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a potent signaling molecule with generally pro-survival and pro-inflammatory effects. researchgate.net By regulating the availability of the substrate (sphingosine), this compound could indirectly modulate the activity of the sphingosine kinase pathway. researchgate.net

Furthermore, changes in the levels of bioactive sphingolipids can affect major signaling cascades such as the protein kinase C (PKC) pathway. nih.gov The initial "burst" of sphingolipids observed upon medium change has been shown to affect at least one lipid signaling pathway, which is PKC. nih.gov Therefore, by suppressing this burst, this compound may play a role in maintaining the homeostasis of such signaling networks. Further research is needed to fully elucidate the specific downstream targets and pathways that are modulated by this compound's activity.

Synthetic Chemistry Approaches to Batrachamine and Analogues

Retrosynthetic Analysis for Batrachotoxin Total Synthesis Design

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which in turn illuminates potential synthetic pathways. For a molecule as complex as batrachotoxin, this process is crucial for identifying key bond disconnections and strategic intermediates.

Several research groups have disclosed their retrosynthetic blueprints for the synthesis of batrachotoxin or its core, batrachotoxinin A. A convergent approach is often favored, where different complex fragments of the molecule are synthesized independently before being coupled together in the later stages of the synthesis.

One prominent strategy involves the disconnection of the C8-C14 bond, effectively separating the molecule into an A/B-ring fragment and a D-ring fragment. stanford.edu This allows for the independent and controlled synthesis of these two key components. Another approach focuses on the formation of the central C-ring as a key strategic element, often employing powerful cyclization reactions to forge the steroidal core. stanford.edu

The Du Bois group, in their successful total synthesis, envisioned a radical cyclization cascade to construct the C-ring and install key stereochemistry. stanford.edu More recently, the Inoue group developed a convergent synthesis based on the coupling of an iodo alkene (representing the A/B-ring system) and an alkenyl boronate (representing the D-ring system), followed by a Dieckmann cyclization to form the C-ring. organic-chemistry.org

A different retrosynthetic strategy, reported by the Luo group, involves a photoredox coupling reaction to assemble the highly oxidized steroid skeleton, followed by a "local-desymmetrization" of a key intermediate to simplify the synthetic challenge. acs.orgpku.edu.cn

These varied retrosynthetic analyses highlight the different strategic choices chemists can make when approaching a complex target like batrachotoxin, each with its own set of advantages and challenges.

| Key Retrosynthetic Disconnections in Batrachotoxin Synthesis | Description | Key Reactions | Research Group |

| C8-C14 Bond | Convergent approach separating the A/B and D rings. | Radical cyclization cascade, Stille cross-coupling. stanford.edu | Du Bois |

| C-Ring Formation | Convergent synthesis coupling A/B and D ring precursors. | Suzuki-Miyaura coupling, Dieckmann cyclization. organic-chemistry.org | Inoue |

| C-Ring Precursor Desymmetrization | Approach simplifying a symmetrical intermediate. | Photoredox coupling. acs.orgpku.edu.cn | Luo |

Strategies for Stereoselective and Enantioselective Synthesis of Batrachotoxin

The control of stereochemistry is paramount in the synthesis of batrachotoxin, which possesses numerous stereogenic centers. The biological activity of the natural product is intrinsically linked to its specific three-dimensional structure. Therefore, synthetic routes must employ stereoselective and enantioselective reactions to ensure the correct configuration at each chiral center.

In the synthesis of complex molecules, stereochemistry can be introduced in several ways:

Substrate Control: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions.

Reagent Control: Chiral reagents or catalysts are used to favor the formation of one stereoisomer over another.

Chiral Pool Synthesis: Starting materials that are already enantiomerically pure (often derived from natural sources) are used to build the target molecule.

The total synthesis of (-)-batrachotoxin by the Du Bois laboratory provides excellent examples of stereocontrol. stanford.edublogspot.com Their route features a notable n-Bu3SnH-mediated radical cyclization cascade that assembles the C-ring while simultaneously setting the C13 quaternary center. stanford.edu Furthermore, a stereoselective 8-electron reduction of an oxidized precursor was employed to establish the correct stereochemistry of batrachotoxinin A. stanford.edu

The Inoue group's synthesis also showcases meticulous stereochemical control. organic-chemistry.org An enantio- and diastereoselective hydrogenation of a prochiral cyclopentanedione was a key step in establishing the chirality of the D-ring fragment. organic-chemistry.org Later in the synthesis, an intramolecular hydride delivery was used to reduce a ketone to the desired equatorial alcohol with high selectivity. organic-chemistry.org

The ability to synthesize not only the natural (-)-enantiomer but also its unnatural (+)-enantiomer has been a significant achievement. nih.govnih.gov This was accomplished by applying the same synthetic route but starting from the opposite enantiomer of a key chiral building block. This enantioselective synthesis has been crucial for studying the differential biological activities of the two mirror-image forms of the toxin. blogspot.comnih.gov

| Key Stereoselective Reaction | Purpose | Synthetic Approach |

| Radical Cyclization Cascade | C-ring formation and C13 stereocenter installation. | Du Bois Synthesis stanford.edu |

| Enantioselective Hydrogenation | Establishment of D-ring stereochemistry. | Inoue Synthesis organic-chemistry.org |

| Stereoselective 8-Electron Reduction | Formation of batrachotoxinin A precursor. | Du Bois Synthesis stanford.edu |

| Intramolecular Hydride Delivery | Reduction of a C-ring ketone to the equatorial alcohol. | Inoue Synthesis organic-chemistry.org |

Development of Synthetic Analogues for Structure-Activity Relationship (SAR) Studies of Batrachotoxin

Structure-activity relationship (SAR) studies involve synthesizing and testing analogues of a biologically active molecule to understand which parts of its structure are essential for its activity. oncodesign-services.com By systematically modifying different functional groups and structural features, researchers can map the pharmacophore—the key molecular features responsible for the biological effect.

The total synthesis of batrachotoxin has opened the door to the creation of novel analogues that are inaccessible from the natural source. These synthetic analogues are invaluable tools for probing the interaction of batrachotoxin with its biological target, the voltage-gated sodium ion channels (NaVs). nih.gov

Key modifications in batrachotoxin analogues have included:

Modification of the C-20 Ester: The natural product has a dimethylpyrrole carboxylate ester at the C-20 position. Synthetic analogues with different ester groups, such as a benzoate, have been prepared. nih.gov

Alterations to the Homomorpholine Ring: Changes to the seven-membered oxazepane ring have been explored to determine its importance for activity. For example, replacing a methylene group (-CH2-) with a carbonyl group (-C=O-) was found to abolish the activity, suggesting the importance of the tertiary nitrogen's ability to be protonated. nih.gov

Changes in the Steroidal Core: Modifications to the hydroxylation pattern of the steroid nucleus have been investigated. The activity of an analogue with an 11-beta-hydroxy group, as opposed to the natural 11-alpha-hydroxy group, provided insights into the spatial requirements for binding to the sodium channel. nih.gov

Synthesis of Enantiomers: A groundbreaking aspect of batrachotoxin SAR has been the asymmetric synthesis of both the natural (-) and unnatural (+) enantiomers. blogspot.comnih.govnih.gov Electrophysiological studies revealed that while the natural (-)-batrachotoxin is a potent agonist (activator) of NaVs, the unnatural (+)-enantiomer acts as a reversible antagonist (blocker). blogspot.comnih.gov This functional divergence between the enantiomers provides profound insights into the chiral nature of the binding site on the sodium channel.

These SAR studies, enabled by synthetic chemistry, are crucial for understanding the molecular basis of batrachotoxin's toxicity and for developing new molecular probes to study the function of ion channels. oncodesign-services.com

| Analogue Type | Structural Modification | Impact on Activity | Reference |

| C-20 Benzoate Analogue | Dimethylpyrrole ester replaced with a benzoate ester. | Retains biological activity, useful for SAR studies. | nih.gov |

| Homomorpholine Carbonyl | -CH2- group in the oxazepane ring replaced with -C=O. | Abolished activity. | nih.gov |

| (+)-Batrachotoxin | Unnatural enantiomer of the natural product. | Acts as a reversible antagonist, in contrast to the natural agonist. | blogspot.comnih.govnih.gov |

| 11-beta-hydroxy Analogue | Epimeric alcohol at the C-11 position. | Retained activity, challenging previous binding hypotheses. | nih.gov |

Ecological and Evolutionary Roles of Batrachamine

Role of Batrachotoxin within Interspecies Chemical Ecology

Batrachotoxin serves as a potent chemical defense, shaping interactions between the toxic species and their potential predators. wikipedia.orguw.edu Its primary ecological role is as a powerful deterrent against predation.

The toxin acts by irreversibly binding to voltage-gated sodium channels in nerve and muscle cells, forcing them to remain open. rupress.orgoup.comuw.edu This disrupts the electrochemical gradients essential for signal transmission, leading to a "lethal storm of hyperactivity" in nerves and muscles, culminating in paralysis, cardiac fibrillation, and rapid death. uw.edu The speed and potency of the toxin are critical; a predator that attacks a Phyllobates frog is paralyzed so quickly that it cannot complete its attack, ensuring the frog's survival. uw.edu

This powerful defense mechanism allows these otherwise vulnerable, small animals to be active during the day. wikipedia.org Their bright, aposematic coloration serves as a warning signal to potential predators, advertising their unpalatability. birdpartners.orguw.edu The link between the evolution of toxicity and conspicuous coloration is a key aspect of their chemical ecology. pnas.org

While the toxin is a highly effective defense, some predators have co-evolved resistance. The snake species Leimadophis epinephelus can prey on juvenile golden poison frogs, indicating it has some level of immunity to batrachotoxin. wikipedia.org The toxin's ecological role extends to humans, as indigenous tribes in Colombia have historically used the potent skin secretions of Phyllobates frogs to poison blowgun darts for hunting, a direct application of its lethal interspecies effect. rupress.orguw.edu

Advanced Methodologies and Future Directions in Batrachamine Research

Application of Advanced Chromatographic and Spectrometric Techniques for Batrachamine Quantification

While the initial identification of this compound utilized nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry, robust quantitative methods are essential for detailed pharmacological and biological studies. nih.gov The quantification of this compound in biological matrices like cell culture media or tissue extracts has not been specifically detailed in published literature. However, methodologies developed for analogous compounds, particularly piperazine (B1678402) and guanidinium (B1211019) derivatives, provide a clear roadmap for developing such assays.

Advanced chromatographic techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), would be the gold standard for the sensitive and selective quantification of this compound. rsc.orgoaepublish.com This approach offers high specificity by monitoring unique precursor-to-product ion transitions for the target analyte, a technique known as multiple reaction monitoring (MRM). rsc.org Given the likely presence of this compound at low concentrations in biological systems, the sensitivity of modern triple quadrupole mass spectrometers would be crucial. The development of a stable isotopically labeled (SIL) internal standard for this compound would further enhance the accuracy and precision of quantification. rsc.org

High-performance liquid chromatography (HPLC) with diode-array detection (LC-DAD) could also be employed. dovepress.com While generally less sensitive and specific than LC-MS/MS, HPLC-DAD can be a reliable and cost-effective method for quantification, especially if this compound exhibits a suitable chromophore for UV-Vis detection. dovepress.comnih.gov For compounds lacking strong chromophores, pre-column or post-column derivatization can be used to attach a UV-active or fluorescent tag, significantly improving detection limits. mdpi.comnih.gov

A summary of potential analytical techniques for this compound quantification is presented in Table 1.

Table 1: Potential Analytical Techniques for this compound Quantification

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of the molecule and its fragments. | High sensitivity, high selectivity, structural confirmation. | Requires specialized equipment and expertise. |

| HPLC-DAD | Separation by liquid chromatography with detection based on UV-Vis absorbance. | Widely available, robust, cost-effective. | Lower sensitivity and selectivity compared to MS/MS; may require derivatization. |

| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass spectrometry. | High resolution for volatile compounds. | Requires derivatization for non-volatile compounds like this compound. |

Computational Chemistry and Molecular Modeling of this compound-Target Interactions

Computational chemistry and molecular modeling are powerful tools for predicting and understanding the interactions between a small molecule like this compound and its potential biological targets. As the specific molecular target of this compound in the sphingolipid pathway is unknown, in silico studies could provide valuable hypotheses to guide experimental work.

Molecular docking simulations could be used to predict the binding affinity and conformation of this compound with various enzymes involved in sphingolipid metabolism, such as sphingomyelinases or ceramidases. acs.orgmdpi.com These studies require a high-quality 3D structure of the target protein, which may be available from protein data banks or generated through homology modeling. The results could highlight potential binding pockets and key amino acid residues involved in the interaction.

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulations model the movement of atoms in the this compound-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.govmdpi.com For a cationic molecule like this compound, which contains guanidinium-like diimino-piperazine groups, MD simulations could also be used to study its interaction with cell membranes, as has been done for other guanidinium compounds. nih.govresearchgate.net These simulations could reveal whether this compound has a propensity to accumulate in or translocate across lipid bilayers.

Quantitative structure-activity relationship (QSAR) studies could be undertaken if a series of this compound derivatives with varying biological activities were synthesized. mdpi.com By correlating structural descriptors with activity, a QSAR model could predict the activity of new, unsynthesized derivatives and guide the design of more potent or selective compounds. mdpi.com

Proteomic and Metabolomic Approaches to Elucidate this compound's Biological Impact

The initial discovery that this compound suppresses the sphingosine (B13886) "burst" in J774 macrophage-like cells provides a strong rationale for using "omics" approaches to understand its broader biological effects. nih.gov

Metabolomic profiling of J774 cells treated with this compound would offer a comprehensive snapshot of the metabolic changes induced by the compound. iiarjournals.orgbiologists.com Using techniques like LC-MS or GC-MS, researchers could quantify a wide range of metabolites, not just sphingolipids, to see if other pathways are affected. This could reveal unexpected off-target effects or downstream consequences of modulating sphingolipid metabolism. Comparing the metabolome of control cells to that of this compound-treated cells could pinpoint specific metabolic nodes that are perturbed.

Proteomic analysis would complement metabolomic data by identifying changes in protein expression in response to this compound. mdpi.comresearchgate.net Techniques such as two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry or, more commonly, shotgun proteomics using LC-MS/MS can be used to compare the proteomes of treated and untreated cells. nih.gov This could reveal the upregulation or downregulation of enzymes, receptors, or signaling proteins involved in sphingolipid metabolism or other pathways, providing mechanistic insights into this compound's action. For instance, proteomic studies have been successfully used to investigate the modulation of sphingolipid metabolism in various contexts. nih.govmdpi.comscispace.com

Integrating proteomic and metabolomic data would provide a systems-level understanding of this compound's impact on cellular physiology, connecting changes in protein expression to alterations in metabolic fluxes.

Development of Novel Assays for Investigating this compound's Cellular Effects

To move beyond the initial observation of sphingosine suppression, a suite of targeted assays is needed to dissect the cellular effects of this compound.

Enzyme activity assays for key enzymes in the sphingolipid pathway could determine if this compound directly inhibits or activates them. For example, in vitro assays for sphingomyelinases or ceramidases, using either natural or fluorescently labeled substrates, could be performed in the presence of this compound. nih.gov

Cell-based flux assays using stable isotope-labeled precursors of sphingolipids, such as [¹³C]-serine or odd-chained sphingoid bases, can monitor the flow of metabolites through the pathway in living cells. nih.gov By treating cells with this compound and tracing the incorporation of the label into downstream sphingolipids using mass spectrometry, researchers could pinpoint the specific metabolic step(s) affected by the compound.

Reporter gene assays could be developed if the transcriptional regulation of key sphingolipid enzymes is affected by this compound. For example, the promoter of a gene of interest could be cloned upstream of a reporter gene (e.g., luciferase), and the effect of this compound on reporter activity could be measured.

Advanced imaging techniques using fluorescently tagged sphingolipid analogs could visualize the subcellular localization of specific lipids and how this is altered by this compound. Click chemistry-based probes, for example, allow for the metabolic labeling and subsequent visualization of sphingolipids in cells. biologists.com

Unexplored Research Avenues for this compound and its Derivatives

The field of this compound research is largely nascent, with the original 1999 study being the primary point of reference. nih.gov This leaves a wide array of unexplored avenues.

A crucial first step would be the chemical synthesis of this compound. This would not only confirm the proposed structure of 2,6-bis(ω-aminobutyl)-3,5-diimino-piperazine but also provide a renewable source of the compound for research, as it is currently only obtainable in small quantities from conditioned cell culture media. nih.gov

The elucidation of the specific molecular target and mechanism of action is paramount. Does this compound act as a competitive or non-competitive inhibitor of a specific enzyme? Does it interfere with substrate transport or co-factor availability? Answering these questions will require a combination of the computational and experimental approaches outlined above.

The exploration of this compound derivatives holds significant potential. kectil.com By systematically modifying the structure of this compound—for example, by altering the length of the aminobutyl side chains or substituting the imino groups—researchers could probe the structure-activity relationship. This could lead to the development of more potent or selective modulators of sphingolipid metabolism, which could be valuable research tools or even starting points for therapeutic development. frontiersin.org

Finally, the physiological and pathophysiological relevance of this compound is completely unknown. Investigating whether this compound is produced in vivo in animals or humans and under what conditions could open up new areas of research into the endogenous regulation of sphingolipid metabolism. Given the central role of sphingolipids in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, understanding the function of a novel endogenous modulator like this compound could have significant long-term implications. oaepublish.comfrontiersin.orgmdpi.com

Q & A

Q. What experimental approaches are recommended for elucidating the biosynthetic pathway of batrachamine?

this compound biosynthesis involves pyridoxal 5'-phosphate (PLP)-dependent enzymes and guanidinium compounds like arginine as co-substrates . To validate this pathway:

- Use isotopic labeling (e.g., -arginine) to track nitrogen incorporation into the amidino moiety.

- Perform enzyme inhibition assays with PLP antagonists (e.g., aminooxyacetic acid) to disrupt intermediate formation.

- Analyze intermediates via LC-MS or NMR, focusing on ketamine and amine derivatives (e.g., intermediates III–IV in Fig. 9 of ).

Q. How can structural characterization of this compound and its analogs be optimized for reproducibility?

- For new compounds: Provide / NMR, high-resolution mass spectrometry (HRMS), and elemental analysis data to confirm purity and identity .

- For known compounds: Cross-reference spectral data with literature and deposit raw data in open-access repositories (e.g., Zenodo) to enhance transparency .

- Use X-ray crystallography to resolve stereochemical ambiguities, particularly for cyclic intermediates like 2,6-bis(ω-aminobutyl)-3,5-diiminopiperazine .

Q. What in vitro models are suitable for studying this compound’s inhibition of sphingolipid turnover?

- Use J774 macrophage cells to replicate the "sphingosine burst" phenomenon observed in .

- Design dose-response experiments with this compound (0.1–100 µM) and measure sphingosine levels via LC-MS.

- Include ammonium chloride () as a positive control for lysosomotropic effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s biosynthetic intermediates be resolved?

Contradictions often arise from differing experimental conditions (e.g., pH, co-substrate availability). To address this:

- Conduct comparative studies using identical buffer systems (e.g., pH 5.0 vs. 7.4) to assess intermediate stability .

- Apply kinetic modeling to determine rate-limiting steps in the proposed pathway (reactions I–VII in ).

- Use size-exclusion chromatography (e.g., P2 column fractionation) to isolate low-molecular-weight suppressive factors that may interfere with assays .

Q. What mechanistic hypotheses explain this compound’s pH-dependent inhibition of sphingolipid-metabolizing enzymes?

- Hypothesis 1: this compound acts as a competitive inhibitor at acidic pH, mimicking lysosomotropic agents like .

- Hypothesis 2: It destabilizes enzyme-substrate complexes via charge interactions (e.g., protonated amino groups at low pH). Methodological validation:

- Perform enzyme kinetics (e.g., determination) using purified sphingomyelinase at pH 4.5–7.0.

- Use site-directed mutagenesis to modify enzyme active sites and test this compound binding affinity .

Q. How can discrepancies between in vitro and in vivo efficacy of this compound be analyzed?

- In vitro limitations : this compound’s stability in biological fluids (e.g., plasma) may differ from cell culture media. Conduct pharmacokinetic studies (e.g., half-life in serum).

- In vivo considerations : Use transgenic mouse models with fluorescent sphingolipid reporters to track real-time turnover .

- Apply mixed-effects statistical models to account for inter-individual variability in animal studies .

Data Interpretation & Reporting

Q. What criteria should guide the inclusion/exclusion of this compound-related data in publications?

- Follow the Beilstein Journal’s guidelines:

- Include only essential data (≤5 compounds) in the main text; archive supplementary datasets (e.g., NMR spectra) in repositories .

- Clearly label "preliminary" findings (e.g., unidentified suppressive factors in ) to distinguish them from validated results.

Q. How should researchers address gaps in this compound’s mechanistic understanding when writing discussion sections?

- Use frameworks from academic writing guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.